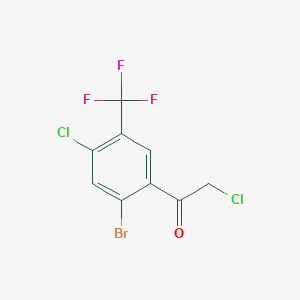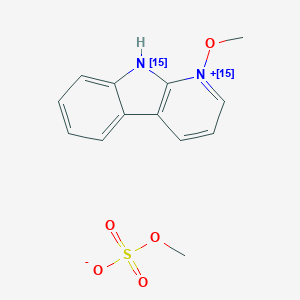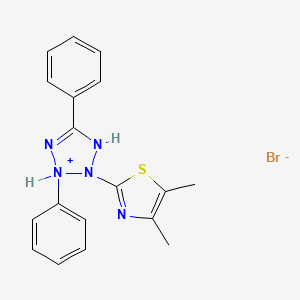
N-(3-(Benzyloxy)-4-bromophenyl)propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Benzyloxy)-4-bromophenyl)propane-2-sulfonamide is a sulfonamide compound characterized by the presence of a benzyloxy group, a bromine atom, and a propane-2-sulfonamide moiety. Sulfonamides are well-known for their diverse applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzyloxy)-4-bromophenyl)propane-2-sulfonamide typically involves the reaction of 3-(benzyloxy)-4-bromoaniline with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for sulfonamides often involve the use of microwave irradiation to enhance reaction rates and yields. This method has shown good functional group tolerance and high yields .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Benzyloxy)-4-bromophenyl)propane-2-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are used for oxidative conversions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
N-(3-(Benzyloxy)-4-bromophenyl)propane-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(Benzyloxy)-4-bromophenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the synthesis of folate in bacterial cells by competing with p-aminobenzoic acid, a key component in folate synthesis . This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- Sulfanilamide
- Prontosil
- Celebrex
- Viagra
Uniqueness
N-(3-(Benzyloxy)-4-bromophenyl)propane-2-sulfonamide is unique due to its specific structural features, such as the benzyloxy group and bromine atom, which confer distinct chemical properties and biological activities .
Properties
Molecular Formula |
C16H18BrNO3S |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-(4-bromo-3-phenylmethoxyphenyl)propane-2-sulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-12(2)22(19,20)18-14-8-9-15(17)16(10-14)21-11-13-6-4-3-5-7-13/h3-10,12,18H,11H2,1-2H3 |
InChI Key |
TWRMXAICVYNDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


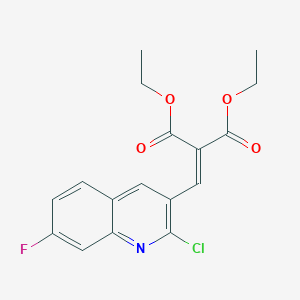
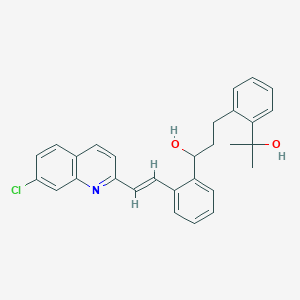
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13725287.png)
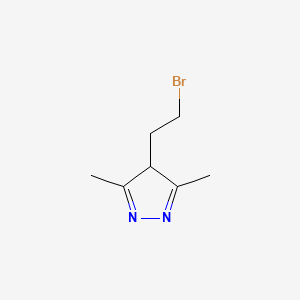
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime](/img/structure/B13725304.png)
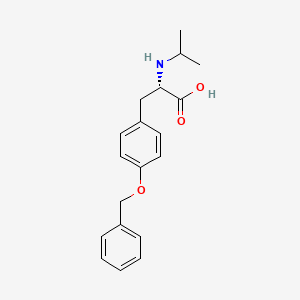
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13725318.png)
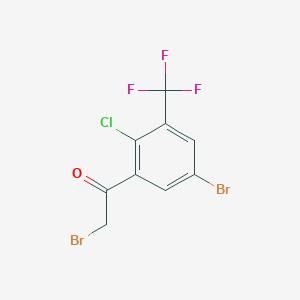
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725323.png)
